5-Bromo-2-methyl-2-pentene is a chemical compound used as a synthetic reagent, meaning it is a substance employed in the creation of other chemicals.
A study published in the Journal of the American Chemical Society describes the use of 5-Bromo-2-methyl-2-pentene in the synthesis of geraniol-3-14C, a radiolabeled isotope of geraniol, a common monoterpene alcohol found in essential oils []. Geraniol is used in various applications, including as a fragrance ingredient and a potential anti-cancer agent [, ].
Another study, published in Tetrahedron Letters, details the use of 5-Bromo-2-methyl-2-pentene in the preparation of penifulvin A, a sesquiterpenoid with a unique chemical structure []. Penifulvin A exhibits various biological activities, including antifungal and insecticidal properties, and is being investigated for its potential applications in agriculture and medicine [].
5-Bromo-2-methyl-2-pentene is an organic compound with the molecular formula C₆H₁₁Br and a molecular weight of approximately 163.06 g/mol. It is classified as a brominated alkene, characterized by the presence of a double bond between carbon atoms and a bromine substituent at the fifth position of the carbon chain. The compound has a boiling point of about 152.6 °C and a melting point estimated at -102.35 °C, indicating its volatility and low solid-state stability . Its density is approximately 1.2 g/cm³, and it is slightly miscible with water, making it more soluble in organic solvents .
These reactions are significant in organic synthesis, particularly for creating complex molecules used in pharmaceuticals and agrochemicals .
5-Bromo-2-methyl-2-pentene can be synthesized through several methods:
These methods highlight its utility as a synthetic intermediate in organic chemistry .
5-Bromo-2-methyl-2-pentene serves several important applications:
Several compounds share structural similarities with 5-Bromo-2-methyl-2-pentene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
1-Bromo-3-methylbutene | C₅H₉Br | Contains a longer carbon chain; different reactivity |
4-Bromo-1-butene | C₄H₇Br | More reactive due to terminal double bond |
3-Bromo-1-pentene | C₅H₉Br | Similar chain length but different substitution |
What sets 5-Bromo-2-methyl-2-pentene apart is its specific positioning of the bromine atom on the carbon chain, which influences its reactivity and potential applications in synthesizing other organic compounds. Its use as a synthetic reagent in forming sesquiterpenoids further emphasizes its uniqueness within this group of compounds .
Flammable;Irritant